({[4-(Chloromethyl)heptyl]oxy}methyl)benzene
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Overview
Description
({[4-(Chloromethyl)heptyl]oxy}methyl)benzene is an organic compound with the molecular formula C15H23ClO. It is a chlorinated derivative of heptylbenzene, where a chloromethyl group is attached to the fourth carbon of the heptyl chain, and an oxy group links the heptyl chain to the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[4-(Chloromethyl)heptyl]oxy}methyl)benzene typically involves the chloromethylation of heptylbenzene. This can be achieved through the reaction of heptylbenzene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the chloromethylation reaction followed by purification steps such as distillation and recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
({[4-(Chloromethyl)heptyl]oxy}methyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of amines, ethers, or thioethers.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of methyl-substituted benzene derivatives.
Scientific Research Applications
({[4-(Chloromethyl)heptyl]oxy}methyl)benzene is utilized in various scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ({[4-(Chloromethyl)heptyl]oxy}methyl)benzene involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, depending on the specific target molecules involved.
Comparison with Similar Compounds
Similar Compounds
Heptylbenzene: Lacks the chloromethyl and oxy groups, making it less reactive.
Chloromethylbenzene: Contains a chloromethyl group directly attached to the benzene ring, differing in reactivity and applications.
Benzyl Chloride: Similar in having a chloromethyl group but lacks the heptyl chain.
Uniqueness
({[4-(Chloromethyl)heptyl]oxy}methyl)benzene is unique due to its specific structure, which combines the reactivity of the chloromethyl group with the hydrophobic heptyl chain and the aromatic benzene ring. This combination allows for diverse chemical reactions and applications in various fields.
Properties
Molecular Formula |
C15H23ClO |
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Molecular Weight |
254.79 g/mol |
IUPAC Name |
4-(chloromethyl)heptoxymethylbenzene |
InChI |
InChI=1S/C15H23ClO/c1-2-7-14(12-16)10-6-11-17-13-15-8-4-3-5-9-15/h3-5,8-9,14H,2,6-7,10-13H2,1H3 |
InChI Key |
ZXPLPUGZJJFDAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCCOCC1=CC=CC=C1)CCl |
Origin of Product |
United States |
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